VNI derivatives are a class of organic compounds containing the 1,3,4-oxadiazole ring system. These compounds have garnered significant interest in scientific research due to their potent antifungal activity. They function by inhibiting the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol in fungi. Ergosterol plays a crucial role in maintaining the integrity and functionality of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol, ultimately resulting in fungal cell death. [, , ]
VNI derivatives typically share a common structural motif consisting of a 1,3,4-oxadiazole ring linked to a benzamide moiety. The substituents on the 1,3,4-oxadiazole ring and the benzamide moiety can significantly influence the compound's activity and selectivity. For instance, the presence of halogen atoms, such as chlorine or fluorine, on these moieties can enhance the compound's binding affinity to the CYP51 enzyme. [, ]
The chemical reactions involving VNI derivatives primarily revolve around their synthesis and their interaction with the CYP51 enzyme. The synthesis involves a series of steps involving the formation of new carbon-carbon and carbon-nitrogen bonds. The interaction with CYP51 involves the coordination of the nitrogen atom in the 1,3,4-oxadiazole ring with the heme iron atom in the enzyme's active site. [, ]
VNI derivatives exert their antifungal activity by inhibiting the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. The nitrogen atom in the 1,3,4-oxadiazole ring of VNI derivatives coordinates with the heme iron atom in the active site of CYP51. This interaction disrupts the enzyme's catalytic cycle, leading to the inhibition of lanosterol 14α-demethylation, a crucial step in ergosterol biosynthesis. Depletion of ergosterol disrupts the fungal cell membrane, ultimately resulting in cell death. [, ]
VNI derivatives have shown promise as antifungal agents against a range of fungal pathogens, including Aspergillus fumigatus and Candida albicans. Research indicates they could potentially address the limitations of existing antifungal drugs, such as azoles, which suffer from emerging resistance and pharmacokinetic drawbacks. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: